molecular formula C19H17N5O3 B612128 Serabelisib CAS No. 1268454-23-4

Serabelisib

カタログ番号 B612128
CAS番号: 1268454-23-4
分子量: 363.377
InChIキー: BLGWHBSBBJNKJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Serabelisib, also known as TAK-117 or MLN1117, is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha isoform with potential antineoplastic activity . It selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells .


Molecular Structure Analysis

Serabelisib has a molecular formula of C19H17N5O3 and a molecular weight of 363.4 g/mol . Its IUPAC name is [6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone .


Physical And Chemical Properties Analysis

Serabelisib has a molecular formula of C19H17N5O3 and a molecular weight of 363.4 g/mol . Its IUPAC name is [6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone .

科学的研究の応用

1. Treatment of Advanced Solid Tumors with PIK3CA Mutations Serabelisib is being studied for its potential in treating advanced solid tumors with PIK3CA mutations . The safety and scientific validity of this study is the responsibility of the study sponsor and investigators . This study will evaluate the feasibility of optimizing the safety and tolerability of serabelisib when combined with an Insulin Suppressing Diet (ISD) and with or without nab-paclitaxel with a goal of reducing side effects and enhancing anticancer activity .

Combination with Insulin Suppressing Diet

Another application of Serabelisib is its combination with an Insulin Suppressing Diet (ISD). This combination is being studied to optimize the safety and tolerability of serabelisib, with a goal of reducing side effects and enhancing anticancer activity .

Regulation of GSDMD-mediated Pyroptosis

Serabelisib has been found to regulate GSDMD-mediated pyroptosis in hepatoma cells via the PI3K/Akt/E-cadherin signaling pathway . This could potentially open up new avenues for cancer treatment.

Regulation of Apoptosis

In addition to regulating pyroptosis, Serabelisib also regulates apoptosis in hepatoma cells . This could have significant implications for the treatment of liver cancer.

Regulation of Cell Migration

Serabelisib has been found to regulate the migration of hepatoma cells . This could potentially help in controlling the spread of cancer cells.

Inhibition of Cell Proliferation

Serabelisib has been shown to inhibit the proliferation of HepG2 and HuH-6 cells . This could potentially help in controlling the growth of cancer cells.

作用機序

Safety and Hazards

The combination of sapanisertib, serabelisib, and paclitaxel was found to be safe and efficacious in a phase I trial of heavily pretreated patients . There were few serious adverse events, and most side effects were managed with routine supportive care interventions .

将来の方向性

The development of PI3K inhibitors, including Serabelisib, has evolved considerably over the last two decades . Despite the extraordinary progress in the field, there are still many questions surrounding the clinical use of PI3K inhibitors . Future research will likely focus on improving the therapeutic index of these inhibitors and unveiling the full potential of PI3K inhibition in cancer therapy .

特性

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268454-23-4
Record name Serabelisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serabelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERABELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Serabelisib?

A1: Serabelisib is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]

Q2: What is the impact of Serabelisib on cancer cells according to in vitro studies?

A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that Serabelisib treatment resulted in:

  • Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []
  • Cell cycle arrest and apoptosis induction: Serabelisib treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []
  • Inhibition of migration and invasion: Serabelisib effectively reduced the migratory and invasive capabilities of the liver cancer cells. []

Q3: How does Serabelisib affect the expression of genes and proteins related to cancer progression?

A3: Treatment with Serabelisib led to the following changes in gene and protein expression:

  • Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of Serabelisib. []
  • Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []
  • Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []

Q4: Has Serabelisib been investigated in combination with other anti-cancer therapies?

A4: Yes, research has explored the synergistic potential of Serabelisib in combination with other anti-cancer agents:

  • Paclitaxel: Phase 1 trials have investigated the safety and efficacy of Serabelisib in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []
  • Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of Serabelisib in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []

Q5: Are there any factors known to influence the pharmacokinetics of Serabelisib?

A5: A clinical biopharmaceutics study in healthy subjects revealed that:

  • Intragastric pH: Co-administration with lansoprazole, a proton pump inhibitor that increases gastric pH, substantially reduced the bioavailability of Serabelisib. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。